Cas no 2679927-31-0 ((2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid)

(2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid

- EN300-37343516

- EN300-28275071

- 2679927-31-0

- rac-(2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid

-

- インチ: 1S/C12H21NO3/c1-8(14)13-7-5-6-9(12(2,3)4)10(13)11(15)16/h9-10H,5-7H2,1-4H3,(H,15,16)/t9-,10+/m0/s1

- InChIKey: FMHFNVTYOPUWOH-VHSXEESVSA-N

- SMILES: OC([C@H]1[C@H](CCCN1C(C)=O)C(C)(C)C)=O

計算された属性

- 精确分子量: 227.15214353g/mol

- 同位素质量: 227.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 16

- 回転可能化学結合数: 2

- 複雑さ: 293

- 共价键单元数量: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.8

- トポロジー分子極性表面積: 57.6Ų

(2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28275071-10g |

(2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid |

2679927-31-0 | 10g |

$5283.0 | 2023-09-09 | ||

| Enamine | EN300-28275071-5.0g |

(2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid |

2679927-31-0 | 5.0g |

$3562.0 | 2023-07-04 | ||

| Enamine | EN300-28275071-10.0g |

(2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid |

2679927-31-0 | 10.0g |

$5283.0 | 2023-07-04 | ||

| Enamine | EN300-28275071-1g |

(2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid |

2679927-31-0 | 1g |

$1229.0 | 2023-09-09 | ||

| Enamine | EN300-37343516-2.5g |

rac-(2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid |

2679927-31-0 | 95.0% | 2.5g |

$2295.0 | 2025-03-18 | |

| Enamine | EN300-28275071-0.25g |

(2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid |

2679927-31-0 | 0.25g |

$1131.0 | 2023-09-09 | ||

| Enamine | EN300-37343516-0.05g |

rac-(2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid |

2679927-31-0 | 95.0% | 0.05g |

$983.0 | 2025-03-18 | |

| Enamine | EN300-37343516-0.5g |

rac-(2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid |

2679927-31-0 | 95.0% | 0.5g |

$1124.0 | 2025-03-18 | |

| Enamine | EN300-28275071-2.5g |

(2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid |

2679927-31-0 | 2.5g |

$2408.0 | 2023-09-09 | ||

| Enamine | EN300-37343516-1.0g |

rac-(2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid |

2679927-31-0 | 95.0% | 1.0g |

$1172.0 | 2025-03-18 |

(2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid 関連文献

-

1. Book reviews

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

7. Book reviews

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

(2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acidに関する追加情報

Introduction to (2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid (CAS No. 2679927-31-0)

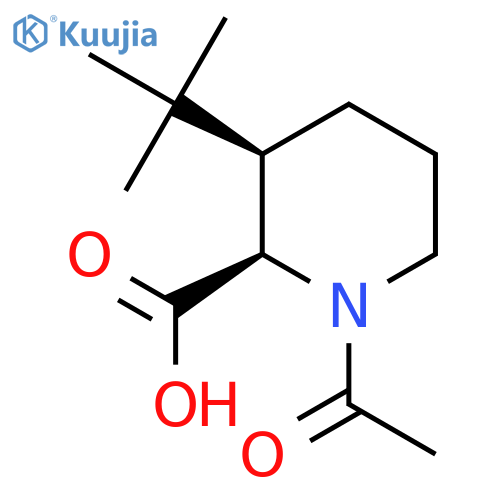

{(2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid}, identified by the Chemical Abstracts Service Number (CAS No.) 2679927-31-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class, a heterocyclic amine characterized by a six-membered ring containing one nitrogen atom. The specific stereochemistry of (2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid, denoted by the (2R,3R) configuration, plays a crucial role in its biological activity and potential therapeutic applications.

The structure of this compound features an acetyl group at the 1-position, a tert-butyl group at the 3-position, and a carboxylic acid moiety at the 2-position of the piperidine ring. This arrangement not only contributes to its unique chemical properties but also influences its interactions with biological targets. The presence of chiral centers at the 2- and 3-positions enhances its stereoselectivity, which is a critical factor in drug design and development.

In recent years, there has been growing interest in piperidine derivatives due to their diverse pharmacological properties. These compounds have been explored for their potential in treating various diseases, including neurological disorders, infectious diseases, and cancer. The (2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid structure has been investigated for its ability to modulate biological pathways by interacting with specific enzymes and receptors.

One of the most compelling aspects of this compound is its potential as a pharmaceutical intermediate. Its unique structural features make it a valuable building block for synthesizing more complex molecules with enhanced therapeutic efficacy. Researchers have leveraged this compound to develop novel drug candidates that target challenging diseases. The stereochemistry of (2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid ensures that any derivatives derived from it will maintain specific biological activities, which is essential for drug development.

Recent studies have highlighted the importance of chirality in drug design. The (2R,3R) configuration of this compound has been found to confer favorable pharmacokinetic properties, including improved solubility and bioavailability. These attributes are critical for ensuring that the drug reaches its target site in sufficient concentrations to exert its therapeutic effects. Additionally, the tert-butyl group at the 3-position enhances metabolic stability, reducing the likelihood of rapid degradation in vivo.

The chemical synthesis of (2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid involves multi-step reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic techniques, such as asymmetric catalysis and chiral auxiliary methods, have been employed to achieve high enantiomeric purity. These methods are essential for producing pharmaceutical-grade material that meets stringent regulatory standards.

In the realm of medicinal chemistry, this compound has been used as a scaffold for discovering new therapeutic agents. Its structural motif has inspired the design of molecules with improved binding affinities and selectivity for biological targets. For instance, derivatives of (2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid have shown promise in inhibiting enzymes involved in cancer progression and neurodegenerative diseases.

The biological activity of this compound has been explored through both in vitro and in vivo studies. Preliminary results indicate that it interacts with specific proteins and enzymes in a manner that could modulate disease-related pathways. These findings have opened up new avenues for research into potential therapeutic applications. Further investigations are ongoing to elucidate the exact mechanisms by which this compound exerts its effects.

One notable feature of (2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid is its ability to cross the blood-brain barrier (BBB). This property is particularly relevant for developing treatments for central nervous system (CNS) disorders such as Alzheimer's disease and Parkinson's disease. The ability to penetrate the BBB is a significant advantage for drugs targeting neurological conditions.

The pharmacological profile of this compound includes properties such as low toxicity and high specificity for target receptors or enzymes. These characteristics make it an attractive candidate for further development into a clinical drug. Additionally, its stability under various physiological conditions enhances its suitability for formulation into oral or injectable medications.

As research continues to advance our understanding of disease mechanisms at the molecular level, compounds like (2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid are expected to play an increasingly important role in drug discovery and development. The combination of structural complexity with favorable pharmacological properties makes it a promising candidate for addressing unmet medical needs.

In conclusion,(2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid (CAS No. 2679927-31) represents a significant advancement in pharmaceutical chemistry. Its unique structure and stereochemistry provide a foundation for developing novel therapeutics with enhanced efficacy and safety profiles. As research progresses, this compound is poised to contribute valuable insights into treating various diseases across multiple therapeutic areas.

2679927-31-0 ((2R,3R)-1-acetyl-3-tert-butylpiperidine-2-carboxylic acid) Related Products

- 864923-47-7((2E)-3-(4-fluoro-3-nitrophenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2210141-33-4(4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline)

- 73791-20-5(6-Chloro-4-nitroso-O-cresol)

- 1803571-41-6(1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride)

- 2411195-19-0(Quinazolin-7-yl sulfurofluoridate)

- 122274-98-0(1,6-Anhydro-β-d-cellopentose)

- 1173202-49-7(tert-butyl (4S)-4-ethyl-2,2-dioxo-oxathiazolidine-3-carboxylate)

- 1797629-85-6(1-4-(benzenesulfonyl)piperidin-1-yl-2-(4-chlorophenoxy)ethan-1-one)

- 2145030-72-2((3R)-3-aminobutyl(methyl)(pent-4-en-1-yl)amine)

- 1343881-00-4(ethyl(1-methyl-1H-indol-5-yl)methylamine)